Bis-PEG8-acid

Overview

Description

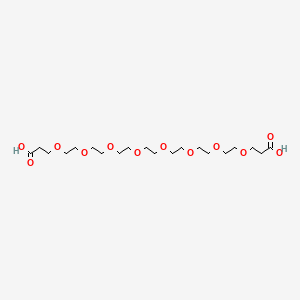

Bis-PEG8-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG8-acid is synthesized through a multi-step process involving the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . The terminal carboxylic acid groups are introduced through subsequent reactions with appropriate reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts. The resulting PEG is then functionalized with carboxylic acid groups using reagents like succinic anhydride .

Chemical Reactions Analysis

Amide Bond Formation

The primary reaction pathway involves coupling with amine-containing molecules via carbodiimide-mediated activation. Key parameters:

- Sequential Conjugation : Enables controlled attachment of two distinct biomolecules (e.g., proteins, peptides) through stepwise amine coupling .

- Yield Optimization : Excess reagent (1.5–2.5 molar equivalents) minimizes hydrolysis of activated intermediates .

Esterification Reactions

Carboxylic acid groups react with alcohols under acidic or coupling conditions:

- Hydrolysis Sensitivity : Esters undergo hydrolysis in aqueous environments (t₁/₂ = 10 min–5 hr depending on pH), limiting in vivo applications .

Hydrolysis Dynamics

The terminal carboxylic acids exhibit pH-dependent behavior:

| Property | Value |

|---|---|

| pKa | ~4.5–5.0 (slightly higher than non-PEG carboxylic acids due to electron-donating PEG chain) |

| Hydrolysis Rate | Accelerates under alkaline conditions (pH >8) |

- Regeneration of COOH : Hydrolysis of esters or activated intermediates (e.g., NHS esters) regenerates free carboxylic acids, enabling reversible modifications .

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related PEG derivatives:

Reaction Monitoring Techniques

Key analytical methods validate reaction outcomes:

- Mass Spectrometry : Confirms molecular weight of conjugates (e.g., +438 Da for this compound attachment) .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics of PEGylated biomolecules.

This compound’s bifunctional design and tunable reactivity make it indispensable in bioconjugation, though hydrolysis sensitivity necessitates careful pH control. Future research directions include engineering pH-stable variants for in vivo therapeutic applications .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Bis-PEG8-acid serves as a cleavable linker in the synthesis of antibody-drug conjugates. These conjugates consist of an antibody linked to a cytotoxic drug via a linker that can be cleaved under specific conditions to release the drug selectively within target cells. This approach enhances the therapeutic efficacy while minimizing systemic toxicity.

- Research Findings : Recent studies emphasize the importance of linker chemistry in ADC design, highlighting how modifications can improve stability and efficacy. For example, ADCs utilizing this compound have shown enhanced performance in preclinical models compared to traditional linkers .

Proteolysis Targeting Chimeras (PROTACs)

This compound is also utilized as a linker in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. By connecting ligands for E3 ubiquitin ligases and target proteins, this compound facilitates the selective degradation of unwanted proteins.

- Mechanism : The linker enables effective binding and subsequent ubiquitination of target proteins, leading to their degradation .

Bioconjugation Chemistry

The terminal carboxylic acid groups of this compound can react with amines to form stable amide bonds or with alcohols to create esters. This property is widely exploited for PEGylation processes, which enhance the pharmacokinetic properties of therapeutic proteins and peptides.

- Applications : PEGylation improves solubility, stability, and bioavailability of biologics, making this compound a valuable component in drug formulation .

Case Study 1: Development of ADCs Using this compound

A study published in Nature Biotechnology explored the synthesis of novel ADCs using this compound as a linker. The research demonstrated that these ADCs exhibited improved stability and therapeutic indices compared to conventional linkers. The study indicated that the use of PEG linkers like this compound could significantly enhance the efficacy of ADCs in treating various cancers .

Case Study 2: PROTAC Development

In research published by Cell Chemical Biology, scientists developed PROTACs utilizing this compound as a linker to target specific oncogenic proteins for degradation. The study reported that these PROTACs effectively reduced target protein levels in cancer cell lines, showcasing the potential for targeted therapy using this innovative approach .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antibody-Drug Conjugates | Linker for cytotoxic drugs attached to antibodies | Improved specificity and reduced systemic toxicity |

| Proteolysis Targeting Chimeras | Linker for inducing selective protein degradation | Targeted therapy with minimal off-target effects |

| Bioconjugation | PEGylation of proteins and peptides | Enhanced solubility, stability, and bioavailability |

Mechanism of Action

Bis-PEG8-acid exerts its effects primarily through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators like EDC or DCC, which help in the formation of a reactive intermediate that subsequently reacts with the amine group . The PEG spacer increases solubility and biocompatibility, making it suitable for various biomedical applications .

Comparison with Similar Compounds

Similar Compounds

PEG8-dimethicone: A PEG derivative with dimethicone groups, used in personal care products.

Bis-PEG8-dimethicone: Similar to PEG8-dimethicone but with two PEG chains.

PEG8-monooleate: A PEG derivative with a monooleate group, used as a penetration enhancer in pharmaceuticals.

Uniqueness

Bis-PEG8-acid is unique due to its two terminal carboxylic acid groups, which provide multiple reactive sites for bioconjugation and drug delivery applications. Its hydrophilic PEG spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .

Biological Activity

Bis-PEG8-acid , also known as Bis-Polyethylene Glycol 8 Acid, is a bifunctional reagent characterized by two terminal carboxylic acid groups linked by an 8-unit polyethylene glycol (PEG) spacer. Its chemical formula is with a molecular weight of approximately 438.52 g/mol. This compound is notable for its hydrophilic properties, enhancing solubility in aqueous environments, making it suitable for various biochemical applications, particularly in drug delivery and biomaterial synthesis.

This compound functions primarily as a linker in various bioconjugation applications, including:

- Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker that connects cytotoxic drugs to antibodies, allowing selective targeting of cancer cells while minimizing systemic toxicity. The dual carboxylic acid groups facilitate conjugation to primary amines on antibodies or other biomolecules .

- Proteolysis Targeting Chimeras (PROTACs) : This compound is utilized in the synthesis of PROTACs, which are designed to induce targeted protein degradation via the ubiquitin-proteasome pathway. The unique structure allows for the incorporation of ligands that bind both the target protein and an E3 ubiquitin ligase .

Pharmacokinetics and Efficacy

Research indicates that this compound enhances the pharmacokinetic profiles of drug conjugates. Studies have demonstrated that ADCs utilizing this linker exhibit improved stability and efficacy compared to those using traditional linkers. For instance, in vivo studies have shown that ADCs with this compound can achieve higher therapeutic indices and lower toxicity profiles than conventional ADCs .

Case Studies

- Insulin Delivery Systems : A study explored the use of PEG-based linkers for developing oral insulin delivery systems. The incorporation of PEG facilitated the formation of stable complexes that maintained insulin's biological activity, resulting in effective glycemic control in diabetic mouse models .

- Cancer Therapy : In a comparative analysis of different linker chemistries in ADCs, this compound demonstrated superior performance in terms of cytotoxicity against tumor cells and reduced off-target effects. ADCs utilizing this linker showed significant tumor regression at lower doses compared to those with traditional linkers .

Safety Profile

While this compound has shown promising biological activity, safety assessments are crucial. Studies suggest that PEG compounds can exhibit mild sensitization and irritant properties; however, data specific to this compound is limited. General safety evaluations indicate that PEG-based compounds do not exhibit significant genotoxicity or systemic toxicity at typical concentrations used in research applications .

Applications

| Application | Description |

|---|---|

| Antibody-Drug Conjugates (ADCs) | Used as a cleavable linker to connect cytotoxic agents with antibodies for targeted cancer therapy. |

| Proteolysis Targeting Chimeras (PROTACs) | Facilitates selective degradation of proteins by linking ligands for target proteins and E3 ligases. |

| Biomaterial Synthesis | Enhances the solubility and functionalization of biomaterials for drug delivery systems. |

Q & A

Basic Research Questions

Q. How can Bis-PEG8-acid be synthesized with high purity, and what purification methods are most effective?

- Methodological Answer : this compound synthesis typically involves stepwise PEGylation of a diol precursor using acid-terminated PEG chains. Key steps include:

- Reaction Optimization : Use carbodiimide-based coupling (e.g., EDC/NHS) to activate the carboxylic acid group for conjugation. Monitor pH (4.5–6.5) to prevent hydrolysis .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis (MWCO 1–3 kDa) to remove unreacted PEG chains. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity as the benchmark .

- Characterization : Validate using H NMR (δ 3.5–3.7 ppm for PEG backbone) and MALDI-TOF for molecular weight verification .

Q. What characterization techniques are recommended to confirm the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

Q. Which solvents are compatible with this compound for bioconjugation experiments?

- Methodological Answer : Solvent compatibility depends on polarity and reaction conditions:

| Solvent | Compatibility | Notes |

|---|---|---|

| Water | High | Use buffered solutions (pH 4–7) to prevent acid group protonation |

| DMSO | Moderate | Avoid prolonged storage to prevent oxidation |

| DMF | Low | May degrade PEG chains at >40°C |

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Storage Conditions : Test aliquots at -20°C (long-term), 4°C (short-term), and 25°C (degradation control) .

- Analysis : Monitor via HPLC every 7 days for 4 weeks. Degradation is indicated by new peaks (e.g., hydrolyzed acid groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in crosslinking applications (e.g., hydrogel formation)?

- Methodological Answer :

- Variable Screening : Use a Design of Experiments (DoE) approach to test pH (5–8), temperature (4–37°C), and molar ratios (1:1 to 1:3 crosslinker:substrate) .

- Kinetic Analysis : Track gelation time via rheometry (storage modulus > loss modulus ) .

- Troubleshooting : If crosslinking fails, verify PEG chain mobility via C NMR relaxation times .

Q. How should discrepancies in molecular weight data between MALDI-TOF and GPC be resolved?

- Methodological Answer : Discrepancies often arise from:

| Technique | Limitation | Resolution Strategy |

|---|---|---|

| MALDI-TOF | Matrix interference | Use DHB matrix and calibrate with PEG standards |

| GPC | Aggregation in solution | Add 0.1% TFA to mobile phase to disrupt aggregates |

Q. What advanced quantification methods are suitable for this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a reverse-phase column with MRM transitions for this compound (e.g., m/z 450 → 89) .

- Fluorescence Tagging : Label with NHS-fluorescein (ex/em 494/521 nm) and quantify via plate reader .

Q. How to design controlled experiments to evaluate this compound’s efficiency in nanoparticle functionalization?

- Methodological Answer :

- Controls : Include non-PEGylated nanoparticles and mono-PEG-acid variants .

- Metrics : Measure zeta potential (target: -20 to -30 mV for colloidal stability) and drug loading efficiency (HPLC) .

Q. Data Contradiction Analysis

For conflicting data (e.g., solubility vs. literature):

Re-examine Experimental Parameters : Compare buffer ionic strength, temperature, and purity thresholds with cited studies .

Cross-Validate Techniques : Use isothermal titration calorimetry (ITC) to resolve solubility discrepancies from UV-Vis assays .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTAMFHIULAGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.